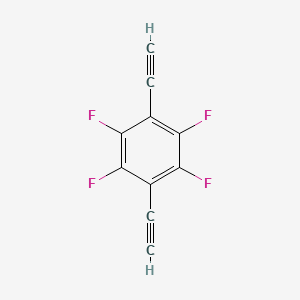

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diethynyl-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJLSELTIPKIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)C#C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600285 | |

| Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-32-3 | |

| Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Fluorinated Arylalkynes in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical design, and fluorinated arylalkynes represent a particularly valuable class of compounds. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics.

In the context of arylalkynes, the presence of a polyfluorinated aromatic ring, such as the tetrafluorobenzene core in 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene, significantly influences the electron density of the entire molecule. This electronic perturbation, coupled with the inherent reactivity of the alkyne functionalities, makes these compounds versatile platforms for creating complex molecular architectures with tailored properties.

Structural Hallmarks and Their Impact on Reactivity and Utility

The distinct arrangement of atoms in 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is central to its chemical behavior and its utility in various applications. The molecule consists of a planar tetrafluorinated benzene (B151609) ring with two ethynyl (B1212043) groups positioned at the para positions.

The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring creates a highly electron-deficient aromatic system. This has a profound effect on the acidity of the ethynyl protons and the susceptibility of the aromatic ring to nucleophilic attack. The molecule's linear and rigid structure, conferred by the diethynyl substitution pattern, also plays a crucial role in its ability to form well-ordered supramolecular structures and polymers.

A common synthetic route to this compound involves a Sonogashira cross-coupling reaction. beilstein-journals.orgbeilstein-journals.org This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes. beilstein-journals.org In a typical synthesis, a dihalo-tetrafluorobenzene, such as 1,4-diiodotetrafluorobenzene, is reacted with a protected alkyne, like trimethylsilylacetylene, followed by deprotection to yield the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38002-32-3 |

| Molecular Formula | C₁₀H₂F₄ |

| Molecular Weight | 198.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Chemical Reactivity and Derivatization Pathways of 1,4 Diethynyl 2,3,5,6 Tetrafluorobenzene

Reactivity of the Ethynyl (B1212043) Functional Groups

The carbon-carbon triple bonds of the ethynyl groups are regions of high electron density, making them susceptible to a variety of chemical transformations, including oxidation, reduction, and polymerization.

The ethynyl groups of 1,4-diethynyl-2,3,5,6-tetrafluorobenzene can be oxidized to yield dicarbonyl compounds. This transformation is a valuable method for introducing ketone functionalities onto the perfluorinated aromatic ring. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and product yields.

Commonly used oxidants for the conversion of alkynes to α-dicarbonyls include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), followed by a reductive workup. Another effective method involves the use of ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuCl₃ with an oxidant such as sodium periodate (B1199274) (NaIO₄). Under these conditions, this compound would be converted to 1,4-bis(glyoxylyl)-2,3,5,6-tetrafluorobenzene.

More recently, transition-metal-catalyzed oxidations have emerged as milder and more selective alternatives. For instance, palladium or copper catalysts can facilitate the oxidation of alkynes to 1,2-diketones under aerobic conditions or in the presence of other oxidants.

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous solution, often basic, followed by acidic workup | 1,4-Bis(glyoxylyl)-2,3,5,6-tetrafluorobenzene |

| O₃, then Zn/H₂O or (CH₃)₂S | Ozonolysis followed by reductive workup | 1,4-Bis(glyoxylyl)-2,3,5,6-tetrafluorobenzene |

| RuCl₃/NaIO₄ | Biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) | 1,4-Bis(glyoxylyl)-2,3,5,6-tetrafluorobenzene |

The ethynyl groups can be selectively reduced to either alkenes or alkanes, depending on the choice of reducing agent and reaction conditions. This allows for the synthesis of vinyl- or ethyl-substituted tetrafluorobenzene derivatives.

Catalytic hydrogenation is a common method for the reduction of alkynes. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-selective addition of hydrogen to form the corresponding (Z,Z)-1,4-divinyl-2,3,5,6-tetrafluorobenzene. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the (E,E)-1,4-divinyl-2,3,5,6-tetrafluorobenzene.

Complete reduction of the ethynyl groups to ethyl groups can be achieved through hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reaction proceeds readily to furnish 1,4-diethyl-2,3,5,6-tetrafluorobenzene.

| Reducing Agent/Catalyst | Typical Reaction Conditions | Product |

|---|---|---|

| H₂, Lindlar's catalyst | Hydrogen atmosphere, solvent (e.g., hexane, ethanol) | (Z,Z)-1,4-Divinyl-2,3,5,6-tetrafluorobenzene |

| Na, liquid NH₃ | Low temperature (-78 °C) | (E,E)-1,4-Divinyl-2,3,5,6-tetrafluorobenzene |

| H₂, Pd/C or PtO₂ | Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) | 1,4-Diethyl-2,3,5,6-tetrafluorobenzene |

This compound is a key monomer in the synthesis of conjugated polymers. The presence of two terminal alkyne functionalities allows it to participate in various polymerization reactions, leading to the formation of highly cross-linked, thermally stable materials with interesting electronic and optical properties.

One of the most important polymerization methods for this monomer is transition-metal-catalyzed cross-coupling, such as the Sonogashira coupling. In a typical Sonogashira polymerization, the diethynyl monomer is reacted with an aryl dihalide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This results in the formation of a poly(arylene ethynylene) (PAE) with a highly conjugated backbone. The electron-withdrawing nature of the tetrafluorobenzene unit can significantly influence the electronic properties of the resulting polymer.

Furthermore, the ethynyl groups can undergo cyclotrimerization reactions, catalyzed by transition metals like cobalt or rhodium, to form benzene (B151609) rings. When both ethynyl groups of the monomer participate in this process, a highly cross-linked polyphenylene network is formed.

| Polymerization Type | Catalyst/Co-reactant | Resulting Polymer Structure |

|---|---|---|

| Sonogashira Polymerization | Pd catalyst, Cu(I) co-catalyst, Aryl dihalide, Base | Poly(arylene ethynylene) |

| Cyclotrimerization | Co or Rh catalyst | Cross-linked polyphenylene network |

Cycloaddition and Addition Reactions

The ethynyl groups of this compound serve as highly activated dienophiles, participating readily in various cycloaddition reactions. The strong electron-withdrawing nature of the perfluorinated aromatic ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne moieties, facilitating reactions with electron-rich dienes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. youtube.com In this context, this compound acts as a dienophile, where its alkyne groups react with a conjugated diene. This reaction can proceed in a twofold manner, allowing for the construction of complex polyaromatic systems.

A notable example involves the reaction of a bis[aryl(ethynyl)]tetrafluorobenzene derivative with a cyclopentadienone, which undergoes a twofold [4+2] cycloaddition to yield a complex polyaromatic product in good yield. beilstein-journals.org The reaction proceeds via a concerted mechanism where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed, resulting in a cyclohexadiene ring system. youtube.com When an alkyne is used as the dienophile, the initial adduct is a 1,4-cyclohexadiene (B1204751) derivative.

| Dienophile Core | Diene | Reaction Type | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| Diethynyl-tetrafluorobenzene | Cyclopentadienone | [4+2] Cycloaddition | Polyaromatic Hydrocarbon | 70% | beilstein-journals.org |

The tetrafluoro-substituted benzene ring is pivotal in modulating the reactivity of the ethynyl groups. The incorporation of fluorine into molecules can significantly influence their physicochemical properties. beilstein-journals.orgresearchgate.net

Reaction Kinetics: The four fluorine atoms act as strong electron-withdrawing groups, which enhances the dienophilic character of the alkynes. This electronic effect lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap between the diene and the dienophile. According to Frontier Molecular Orbital (FMO) theory, this smaller energy gap leads to a stronger orbital interaction and an increased reaction rate.

Stereoselectivity: In Diels-Alder reactions, stereoselectivity often favors the formation of the endo product due to secondary orbital interactions that stabilize the transition state. youtube.com In reactions involving fluorinated dienophiles, computational studies have shown that the reaction path leading to the endo isomer often has a lower transition state energy and is more exergonic. researchgate.netbeilstein-journals.org While the symmetrical nature of this compound itself does not lead to endo/exo isomerism, these electronic principles govern its reactions with substituted dienes, influencing the stereochemical outcome of the resulting adducts.

| Parameter | Influence of Fluorine Substituents | Underlying Principle | Reference |

|---|---|---|---|

| Kinetics | Generally accelerates the reaction rate. | Lowers the dienophile's LUMO energy, enhancing interaction with the diene's HOMO. | beilstein-journals.org |

| Stereoselectivity | Favors the formation of the endo-isomer. | The transition state leading to the endo product is typically lower in energy. | researchgate.netbeilstein-journals.org |

Building Block Versatility in Complex Organic Synthesis

This compound is a valuable and versatile building block for constructing complex molecular architectures. Its rigid, planar core and two terminal alkyne functional groups make it an ideal scaffold for synthesizing advanced materials and molecules of medicinal interest. nii.ac.jpresearchgate.net

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Heterocyclic compounds, in particular, are present in a vast majority of biologically active molecules and approved drugs. mdpi.com

The terminal alkyne groups of this compound are particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. rsc.orgresearchgate.net The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products and biologically active molecules. researchgate.netnih.gov This reaction allows for the modular connection of the rigid fluorinated core to a wide variety of aryl or vinyl halides, including those containing heterocyclic scaffolds known for their biological activity. mdpi.comnih.gov

This building block approach enables the rational design and synthesis of complex, drug-like molecules where the fluorinated central ring acts as a core scaffold. beilstein-journals.org By performing sequential Sonogashira couplings, different functional groups or bioactive moieties can be introduced at either end of the molecule, allowing for the creation of diverse chemical libraries for drug discovery programs. The subsequent transformation of the alkyne linkages, for example through cycloaddition reactions, provides further pathways to novel fluorinated compounds with potential therapeutic applications. beilstein-journals.org

Application in Advanced Materials Science and Polymer Chemistry

Electronic Properties and Charge Transport in Derived Materials

The incorporation of fluorine atoms via the 1,4-diethynyl-2,3,5,6-tetrafluorobenzene monomer has a profound impact on the electronic characteristics of the resulting polymers, influencing their potential use in electronic devices.

The electronic modifications induced by the tetrafluorophenylene unit can enhance charge transport in derived materials, particularly for n-type (electron) transport. The strong electron-withdrawing nature of the fluorine atoms lowers the LUMO energy level of the polymer. nih.govbeilstein-journals.org A deeper LUMO level facilitates the injection of electrons from electrodes and improves their transport through the material, which are crucial steps for efficient performance in n-type organic field-effect transistors (OFETs) and other electronic devices. mdpi.com In donor-acceptor copolymers, the fluorinated unit acts as a strong acceptor, which can promote intramolecular charge transfer and influence the polymer's packing in the solid state. nih.gov Efficient charge transport in semiconducting polymers is not solely dependent on intramolecular properties but also on intermolecular hopping. nih.gov The presence of fluorine can lead to specific intermolecular interactions (e.g., C–H···F) that may influence the solid-state morphology and π–π stacking distances, which are critical for charge hopping between polymer chains. ep2-bayreuth.de By creating more ordered or favorably packed microstructures, the fluorinated segments can provide more efficient pathways for charge carriers to move through the material. nih.gov

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The rigid, linear structure imparted by the diethynyl groups contributes to the formation of well-ordered thin films, which is beneficial for charge transport. While specific performance data for polymers solely derived from this compound in OLEDs and OPVs is not extensively documented in publicly available literature, the properties of related fluorinated and diethynyl-containing organic materials suggest its potential. The table below outlines the anticipated effects of incorporating this compound into OLED and OPV active layers.

| Property Affected | Anticipated Effect in OLEDs & OPVs | Rationale |

| Energy Levels (HOMO/LUMO) | Lowering of both HOMO and LUMO levels | Strong electron-withdrawing effect of the four fluorine atoms on the benzene (B151609) ring. |

| Charge Carrier Mobility | Potential for enhanced electron mobility | The electron-deficient nature of the tetrafluorinated ring can facilitate electron transport. |

| Morphological Stability | Improved film stability | The rigid rod-like structure can lead to more ordered packing in the solid state. |

| Photostability | Increased stability | The high strength of the C-F bond can contribute to greater resistance to photodegradation. |

Development of Flexible Optoelectronics

The development of flexible optoelectronics relies on materials that are not only electronically active but also mechanically robust. Organic single crystals based on thiophene-tetrafluorobenzene-thiophene derivatives have been shown to exhibit elastic bending flexibility. nih.gov This suggests that polymers incorporating the tetrafluorobenzene core, such as those that could be synthesized from this compound, may also possess desirable mechanical properties for flexible applications.

The ability of the diethynyl groups to undergo polymerization allows for the creation of long-chain polymers that can provide the flexibility required for devices built on non-rigid substrates. The inherent stability of the tetrafluorinated aromatic ring can also contribute to the durability of flexible devices under mechanical stress. The combination of electronic functionality and potential mechanical resilience makes this compound a candidate for further research in the field of flexible displays, wearable sensors, and conformable solar cells.

High Carbon Materials and Cross-Linked Polymer Networks

The presence of two reactive ethynyl (B1212043) groups on the this compound molecule makes it an excellent building block for the creation of high-carbon-content materials and densely cross-linked polymer networks. These materials are of significant interest due to their exceptional thermal and mechanical properties.

Precursor Role in the Formation of Densely Cross-Linked Organic Solids

Upon thermal or catalytic activation, the ethynyl groups of this compound can undergo polymerization and cross-linking reactions. This process leads to the formation of a rigid, three-dimensional network. Such hyper-cross-linked porous organic polymers are noted for their micro/mesoporous texture. researchgate.net The resulting material is a densely cross-linked organic solid with a high degree of structural integrity.

Achieving High Thermal Stability and Mechanical Integrity in Carbonaceous Materials

Polymers derived from diethynylbenzene and its derivatives are known precursors for high-yield synthesis of nanoporous activated carbons. rsc.org The high degree of cross-linking in polymers synthesized from this compound is expected to translate into exceptional thermal stability. The strong covalent bonds formed during the polymerization create a robust network that is resistant to thermal degradation. Silicon-containing arylacetylene resins, which share the ethynyl functionality, have been shown to decompose at temperatures above 500 °C. mdpi.com

When these cross-linked polymers are subjected to pyrolysis at high temperatures in an inert atmosphere, they can be converted into carbonaceous materials with high carbon content. The fluorine atoms would likely be eliminated during this process, contributing to the formation of a porous carbon structure. The mechanical integrity of these resulting carbon materials is anticipated to be high due to the dense, interconnected network inherited from the polymer precursor. The table below summarizes the expected properties of materials derived from the cross-linking of this compound.

| Property | Anticipated Characteristic | Rationale |

| Cross-linking Density | High | Presence of two reactive ethynyl groups per molecule enabling extensive network formation. |

| Thermal Stability | Excellent | The rigid, highly-bonded aromatic network is resistant to thermal decomposition. |

| Char Yield (upon pyrolysis) | High | The high carbon-to-hydrogen ratio and aromatic nature lead to significant carbon retention. |

| Mechanical Strength | High | The dense, three-dimensional covalent network provides structural rigidity and integrity. |

Supramolecular Chemistry and Noncovalent Interactions

Crystal Engineering and Solid-State Assemblies

The design of crystalline materials relies on the predictable and directional nature of intermolecular forces. In 1,4-diethynyl-2,3,5,6-tetrafluorobenzene, the strong polarization induced by fluorine atoms is a dominant factor in determining crystal packing.

Influence of Fluorine Substitution on Molecular Conformation and Crystal Packing

The substitution of hydrogen with highly electronegative fluorine atoms on the benzene (B151609) ring dramatically alters the molecule's electronic properties. The fluorine atoms withdraw electron density, creating an electron-poor (quadrupole-positive) π-system. This electronic perturbation is a key driver in its solid-state packing. In related tetrafluorobenzene derivatives, this fluorination leads to distinct packing motifs, such as layered structures. For instance, in 2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene, molecules are arranged in layers parallel to the (201) crystal plane. researchgate.net This tendency to form layered or herringbone structures is a common feature in polyfluorinated aromatics and is crucial for predicting the crystal structures of materials incorporating the this compound unit.

Analysis of C-H···F Intermolecular Interactions

Halogen Bonding Phenomena

The electron-withdrawing nature of the perfluorinated ring is instrumental in promoting halogen bonding, a highly directional noncovalent interaction involving a halogen atom.

Perfluorinated Aromatic Systems as Halogen Bond Donors in Supramolecular Design

Perfluorinated aromatic systems are exemplary platforms for designing strong halogen bond donors. The electron-withdrawing fluorine atoms enhance the positive electrostatic potential, known as the σ-hole, on a covalently bonded halogen atom (like iodine or bromine) located on the same ring. researchgate.netacs.org For example, 1,4-diiodotetrafluorobenzene, a synthetic precursor to the title compound, is a well-established halogen bond donor. chemsrc.com The strength of the halogen bond correlates with the degree of fluorination; perfluorinated iodoarenes form significantly shorter and stronger halogen bonds compared to their non-fluorinated counterparts. acs.org This principle makes derivatives of this compound, where one or both ethynyl (B1212043) groups are replaced by iodine or bromine, powerful building blocks for crystal engineering.

Cooperative and Complementary Halogen Bonding Interactions

Halogen bonds can act in concert with other noncovalent forces to create robust supramolecular architectures. The high directionality of halogen bonds allows for the formation of predictable patterns, such as chains and networks. acs.org In systems with multiple halogen bond donors and acceptors, cooperative effects can lead to enhanced stability. Furthermore, halogen bonding often works in a complementary fashion with other interactions, such as hydrogen bonding and π-stacking, to direct the assembly of complex structures. The interplay between halogen bonds and weaker C-H···F or F···F contacts can establish a hierarchy of interactions that determines the final crystal packing. researchgate.net

Hydrogen Bonding and π-Stacking Interactions

Beyond C-H···F and halogen bonds, the title compound engages in other crucial noncovalent interactions that are fundamental to its role in supramolecular chemistry.

The terminal acetylenic C-H groups of this compound are notable hydrogen bond donors. The sp-hybridization of the carbon atom increases the acidity of the attached proton, enabling it to form moderately strong hydrogen bonds with suitable acceptors like nitrogen or oxygen atoms. In related ethynylbenzene structures, these C(sp)-H···π(triple bond) interactions are a key packing principle, leading to the formation of zigzag networks. rsc.org

Furthermore, the tetrafluorinated core is an ideal partner for π-stacking interactions with electron-rich aromatic rings. The interaction between an electron-poor perfluorinated ring and an electron-rich ring, such as benzene or aniline, is significantly more favorable than stacking between two electron-rich rings. libretexts.orgnih.govacs.org This complementary electrostatic attraction, often described as a Lewis acid-base interaction, leads to well-defined, parallel-displaced or sandwich-type stacking arrangements in the solid state. libretexts.orgacs.org The interaction energy is a combination of electrostatic, dispersion, and charge-transfer forces. nih.govrsc.org This strong phenyl-perfluorophenyl stacking is a powerful tool for organizing molecules in co-crystals. rsc.orgrsc.org

| System | Interaction Type | Inter-planar Distance (Å) | Reference |

|---|---|---|---|

| Hexafluorobenzene-Benzene Dimer | Parallel-displaced | ~3.3 - 3.6 | acs.org |

| Tetrafluorobenzene-Pyridine Derivative | Centroid-Centroid Distance | ~3.87 | researchgate.net |

Characterization of C-H Hydrogen Bonds in Molecular Assemblies

Direct experimental characterization of C-H···F hydrogen bonds in the molecular assemblies of pure this compound is not prominently reported. However, the potential for such interactions is high. The acidic protons of the terminal alkyne groups (C≡C-H) can act as hydrogen bond donors. The fluorine atoms on the aromatic ring, with their partial negative charges, can function as potential hydrogen bond acceptors.

Role of π-Stacking and Charge-Transfer Complexation in Cocrystal Formation

The electron-deficient nature of the perfluorinated benzene ring in this compound makes it a strong candidate for forming cocrystals with electron-rich aromatic molecules through π-stacking and charge-transfer interactions. The interaction between an electron-poor and an electron-rich aromatic ring can lead to a stable, face-to-face arrangement that is often characterized by a distinct color, indicative of charge-transfer complexation.

Studies on cocrystals formed between the precursor molecule, 1,4-diiodotetrafluorobenzene, and various polyaromatic hydrocarbons have demonstrated the importance of such π-interactions in stabilizing the crystal lattice. cam.ac.ukresearchgate.net For instance, cocrystals with pyrene (B120774) exhibit a column-like structure driven by π-π stacking of the two components. researchgate.net Similarly, research on a derivative, 1-[2-(3,5-dinitrophenyl)ethynyl]-2,3,5,6-tetrafluorobenzene, in cocrystals with isomeric pyridines, confirms that π-stacking interactions are the dominant force in their intermolecular assembly. researchgate.net These findings strongly suggest that this compound would readily engage in π-stacking and charge-transfer complexation when co-crystallized with suitable electron-donor molecules.

The combination of these π-stacking interactions with the potential for C-H···F or other hydrogen bonds provides a powerful tool for the rational design of new crystalline materials with tailored structures and properties.

Template-Assisted Synthesis of Supramolecular Architectures

There is currently no specific information available in the reviewed scientific literature on the use of this compound as a building block in the template-assisted synthesis of supramolecular architectures. This method typically involves using a pre-organized molecular scaffold (a template) to guide the formation of a complex covalent or supramolecular structure that would be difficult to synthesize otherwise.

Given its rigid, linear geometry and bifunctional nature, this compound is an excellent theoretical candidate for use as a linker or strut in such synthetic strategies. The terminal alkyne groups are highly versatile and can participate in a variety of coupling reactions (e.g., Sonogashira coupling, click chemistry) to build larger, well-defined architectures. However, specific examples of its application in a template-directed approach to create complex supramolecular systems have not been reported.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory Investigations

Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic properties of 1,4-diethynyl-2,3,5,6-tetrafluorobenzene. These investigations provide insights into the molecule's ground and excited states, the nature of its frontier molecular orbitals, and the profound influence of its fluorine substituents.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic structure of molecules like this compound. While specific DFT studies solely focused on the isolated molecule are not extensively detailed in the public domain, the principles of DFT allow for a robust theoretical understanding.

DFT calculations would typically involve the selection of an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. For the ground state, these calculations would yield the optimized molecular geometry, total electronic energy, and the distribution of electron density. Time-dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states, providing information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*).

Based on analogous fluorinated aromatic compounds, it is expected that the calculated ground state geometry of this compound would exhibit a planar benzene (B151609) ring with the diethynyl groups oriented linearly. The bond lengths and angles would be influenced by the strong electron-withdrawing nature of the fluorine atoms.

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. In this compound, the HOMO is anticipated to be a π-orbital with significant contributions from the diethynyl groups and the benzene ring. The LUMO is expected to be a π*-antibonding orbital, also delocalized over the aromatic system.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The strong electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to non-fluorinated 1,4-diethynylbenzene. This lowering of the LUMO energy, in particular, would make the molecule a better electron acceptor.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Character | Predicted Energy Level | Implication for Reactivity |

| HOMO | π-orbital (bonding) | Lowered by fluorine substitution | Nucleophilic character |

| LUMO | π*-orbital (antibonding) | Significantly lowered by fluorine substitution | Electrophilic character, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Reduced compared to non-fluorinated analog | Higher reactivity |

Note: The exact energy values would be dependent on the level of theory and basis set used in the DFT calculations.

Influence of Fluorine Substitution on Electronic Properties and Energy Bands

The four fluorine atoms on the benzene ring exert a profound influence on the electronic properties of this compound. The high electronegativity of fluorine leads to a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This electron withdrawal has several important consequences:

Stabilization of Molecular Orbitals: The energies of both occupied and unoccupied molecular orbitals are lowered.

Increased Electrophilicity: The electron-deficient nature of the tetrafluorinated benzene ring makes the molecule more susceptible to nucleophilic attack.

Modification of Intermolecular Interactions: The presence of fluorine atoms can lead to specific intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing and solid-state properties.

Impact on Polymer Properties: When incorporated into polymers, the tetrafluorobenzene unit's electron-withdrawing nature significantly influences the electronic and optical properties of the resulting materials, making them useful in applications like organic electronics.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. By mapping potential energy surfaces, chemists can identify transition states and intermediates, thereby gaining a detailed understanding of reaction pathways.

Computational Mapping of Reaction Pathways and Transition States

Theoretical studies can map the potential energy surface for various reactions, such as cycloadditions or nucleophilic substitutions, involving the ethynyl (B1212043) groups or the aromatic ring. By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed.

For instance, in a hypothetical reaction, computational methods can be used to locate the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).

Assessment of Regioselectivity and Conformational Energy Profiles

In reactions where multiple products can be formed, computational chemistry can be used to predict the regioselectivity. By comparing the activation energies for the formation of different regioisomers, the most likely product can be identified. For example, in an addition reaction to one of the ethynyl groups, calculations could determine whether the attack is favored at the α- or β-carbon.

Prediction and Interpretation of Spectroscopic Properties

Vibrational Frequency Analysis (e.g., IR, Raman)

A theoretical vibrational frequency analysis for this compound would typically be performed using quantum chemical calculations, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)). This analysis would predict the wavenumbers and intensities of fundamental vibrational modes for both Infrared (IR) and Raman spectra. Key vibrational modes would include:

C-H stretching of the terminal alkyne groups.

C≡C stretching of the ethynyl groups.

C-F stretching of the fluorinated aromatic ring.

Aromatic C-C stretching and ring deformation modes.

Various bending modes (in-plane and out-of-plane).

Comparison of such calculated spectra with experimentally recorded data would allow for a detailed assignment of the spectral bands. However, specific calculated frequencies and their assignments for this molecule have not been reported in the literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would be accomplished computationally, typically using the GIAO method. These calculations provide theoretical chemical shifts (δ) that can be correlated with experimental data. The calculations would be sensitive to the molecular geometry and the computational level of theory. For this molecule, key predictions would involve:

The chemical shift of the acetylenic protons (¹H NMR).

The chemical shifts for the distinct carbon atoms: two aromatic (one bonded to fluorine, one to the ethynyl group) and two acetylenic (¹³C NMR).

The chemical shift of the fluorine atoms on the benzene ring (¹⁹F NMR).

No specific computational studies detailing these predicted NMR chemical shifts for this compound are available in published literature.

Quantitative Assessment of Intermolecular Interactions

Interaction Energy Calculations for Hydrogen and Halogen Bonds

This compound has the potential to act as both a hydrogen bond donor (via the terminal C-H of the alkyne) and a halogen bond donor (via the fluorine atoms). Quantitative assessment of these interactions would involve high-level quantum mechanical calculations on dimers or larger clusters of the molecule, or its co-crystals with other molecules. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or calculations at the MP2 or CCSD(T) level of theory with counterpoise correction for basis set superposition error (BSSE) would be used to compute the precise interaction energies. These calculations would elucidate the strength and nature of potential C-H···F hydrogen bonds or C-F···π halogen bonds that could direct the supramolecular assembly in the solid state. Such specific interaction energy calculations for this compound have not been reported.

Hirshfeld Surface Analysis for Close Contacts

H···F

F···F

H···H

C···H

C···F

Without a reported crystal structure, a Hirshfeld surface analysis cannot be performed.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry for Compositional Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of a compound's elemental formula. While detailed HRMS data using electrospray ionization (ESI) can be challenging to obtain for some polyfluorinated aromatic compounds due to difficulties in ionization, other techniques are employed. rsc.org Electron Ionization (EI) mass spectrometry of 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene shows a distinct molecular ion (M⁺) peak at an m/z value of 198. This corresponds to the calculated molecular weight of the C₁₀H₂F₄ formula, confirming the identity of the compound.

Elemental analysis provides the percentage composition of elements within a pure sample, serving as a fundamental confirmation of its empirical and molecular formula. For this compound, the experimental findings from elemental analysis are in excellent agreement with the theoretical calculations for the molecular formula C₁₀H₂F₄.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 60.63 | 60.71 |

| Hydrogen (H) | 1.02 | 1.04 |

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. There is limited published research specifically detailing the thermal analysis of this compound. However, based on the structure, which contains highly reactive ethynyl (B1212043) groups, the compound is expected to undergo exothermic polymerization or decomposition upon heating to elevated temperatures. Studies on the non-fluorinated analog, 1,4-diethynylbenzene, have shown that it undergoes thermally initiated polymerization. researchgate.net Similar reactivity would be anticipated for the tetrafluorinated derivative, potentially leading to the formation of a cross-linked, thermally stable polymer network.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg) wur.nl.

For this compound and its derivatives, DSC or the related technique Differential Thermal Analysis (DTA) has been employed to study their thermal behavior researchgate.netep2-bayreuth.de. In one study, the monomer was analyzed by heating at a rate of 10 °C min−1 up to 465 °C under flowing nitrogen to observe any phase transitions before decomposition researchgate.netep2-bayreuth.de.

DSC is also extensively applied to characterize polymers derived from this monomer. For example, semi-fluorinated polyarylene copolymers were analyzed using DSC to determine their thermal properties, including glass transition temperatures acs.orgresearchgate.netacs.orgresearchgate.net. The glass transition is a key parameter for polymers, indicating the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state utwente.nl. The high thermal stability suggested by TGA is often complemented by high glass transition temperatures observed in DSC, which is a desirable property for high-performance polymers wur.nl.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through the crystalline sample, detailed three-dimensional structural information can be obtained.

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been successfully determined using this technique researchgate.netep2-bayreuth.de. Good quality crystals for the analysis were obtained by sublimation researchgate.netep2-bayreuth.de.

This analysis reveals the precise geometry of the 1,4-diethynylbenzene moiety and how it is affected by the electron-withdrawing fluorine substituents ep2-bayreuth.de. The data generated includes the unit cell dimensions, space group, and atomic coordinates within the crystal lattice. This information is fundamental for understanding the packing of molecules in the solid state and the nature of intermolecular forces, such as C–H···F hydrogen bonds, which can influence the material's bulk properties ep2-bayreuth.de.

Table 2: Representative Data from Single Crystal X-ray Diffraction This table illustrates the type of crystallographic data obtained from a single crystal X-ray diffraction experiment. Data for the related compound 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene is shown for illustrative purposes. researchgate.net

| Parameter | Example Value (for a related compound) researchgate.net |

| Chemical Formula | C₁₆H₈F₄N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.126 |

| b (Å) | 5.919 |

| c (Å) | 12.376 |

| β (°) | 100.56 |

| Volume (ų) | 1233.3 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It is a valuable technique for phase identification, purity assessment, and obtaining structural information when single crystals are not available. PXRD has been used to characterize derivatives of 1,4-diethynylbenzene, demonstrating that comparable structural information can be obtained from both powder and single-crystal techniques researchgate.netep2-bayreuth.de.

In the context of materials synthesized using this compound, such as metal-organic frameworks (MOFs) or hollow conjugated microporous polymers, PXRD is routinely used to confirm the crystalline structure of the final product amazonaws.comberkeley.edu. The analysis is typically performed on a diffractometer using Cu-Kα radiation amazonaws.comberkeley.edu. The resulting diffraction pattern provides a unique fingerprint of the material, which can be compared to simulated patterns from single-crystal data to verify the bulk structure berkeley.edu.

Chromatographic Methods for Polymer Characterization

For polymers synthesized from this compound, chromatographic methods are essential for determining their molecular weight and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers nsf.gov. The method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel nsf.gov.

GPC has been applied to characterize various polymers incorporating the this compound monomer, including semi-fluorinated polyarylenes and platinum-based poly-ynes acs.orgresearchgate.netresearchgate.netep2-bayreuth.deresearchgate.net. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution amazonaws.com.

It is important to note that GPC is a relative method, and the calculated molecular weights are typically determined by calibrating the system with known standards, such as polystyrene or poly(methyl methacrylate) (PMMA) amazonaws.comnsf.govlcms.cz. For rigid-rod polymers, like many derived from this monomer, the hydrodynamic volume can be very different from that of the flexible polystyrene standards. This can lead to an overestimation of the actual molecular weight researchgate.netep2-bayreuth.de. Therefore, molecular weight data for these types of polymers should be interpreted with caution researchgate.netep2-bayreuth.de.

Table 3: Key Parameters Obtained from GPC Analysis of Polymers

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards heavier molecules. |

| Polydispersity Index | PDI (or Đ) | A measure of the broadness of the molecular weight distribution in a polymer sample. It is calculated as Mw/Mn. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The predominant method for synthesizing 1,4-diethynyl-2,3,5,6-tetrafluorobenzene relies on the palladium-catalyzed Sonogashira cross-coupling reaction. beilstein-journals.orgnih.govbeilstein-journals.org This typically involves the reaction of a 1,4-dihalo-2,3,5,6-tetrafluorobenzene precursor, such as 1,4-diiodotetrafluorobenzene, with a protected acetylene (B1199291) source like (trimethylsilyl)acetylene, followed by a deprotection step. mtak.huchemsrc.com While effective, future research is geared towards enhancing the efficiency, sustainability, and cost-effectiveness of this process.

Key areas for development include:

Advanced Catalytic Systems: Research into novel palladium precatalysts that are air-stable and exhibit high turnover numbers can lead to lower catalyst loadings and milder reaction conditions, potentially enabling couplings at room temperature. nih.gov

Copper-Free Methodologies: The copper co-catalyst often used in Sonogashira reactions can lead to undesirable side reactions, such as the homocoupling of terminal alkynes, which complicates purification. thieme-connect.de The development and optimization of copper-free Sonogashira protocols for fluorinated substrates are crucial for improving product selectivity and simplifying workup procedures. nih.govbeilstein-journals.org

Green Chemistry Approaches: A significant push is being made to replace conventional polar aprotic solvents like dimethylformamide (DMF) with more environmentally benign alternatives. beilstein-journals.org Future syntheses will likely explore bio-derived solvents such as Cyrene™ or γ-valerolactone-based ionic liquids, which have shown promise in other cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org

| Parameter | Traditional Sonogashira Reaction | Future-Oriented Synthetic Route |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Air-stable, monoligated Pd-precatalyst nih.gov |

| Conditions | Elevated temperatures, inert atmosphere | Room temperature, copper-free nih.gov |

| Solvent | DMF, THF, or other polar aprotics beilstein-journals.org | Bio-derived solvents (e.g., Cyrene™, GVL-based ionic liquids) beilstein-journals.org |

| Efficiency | Risk of alkyne homocoupling, multi-step purification | Higher selectivity, potential for one-pot procedures mtak.hu |

Exploration of Advanced Material Architectures and Functionalities

The unique structural and electronic features of this compound make it an exceptional monomer for constructing a new generation of advanced materials. Its linearity and rigidity are ideal for creating ordered structures, while the electron-withdrawing nature of the fluorinated ring imparts high thermal stability and unique electronic characteristics. cas.cnsmu.edu

Future material explorations will likely focus on:

Porous Organic Polymers (POPs): The polymerization of this monomer can yield highly cross-linked, microporous networks with exceptional thermal and chemical stability. nih.gov The fluorine-rich backbone can create surfaces with specific affinities, making these polymers promising candidates for gas storage (e.g., H₂, CO₂) and separation applications.

Metal-Organic and Covalent Organic Frameworks (MOFs & COFs): As a rigid organic linker, the molecule can be used to construct crystalline, porous frameworks with well-defined pore structures. nih.govresearchgate.net The fluorinated channels within these frameworks could offer unique host-guest interaction properties, potentially leading to materials for selective gas adsorption or heterogeneous catalysis. rsc.orgnih.gov

Conjugated Polymers for Optoelectronics: Incorporating the tetrafluorobenzene unit into poly(phenylene ethynylene) (PPE) backbones is a promising strategy for tuning their optoelectronic properties. researchgate.net Fluorination is known to increase the electron affinity of conjugated polymers and often results in a blue-shift of their fluorescence emission, which could be advantageous for developing new materials for organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov

| Material Architecture | Key Features from Monomer | Potential Functionality/Application |

|---|---|---|

| Porous Organic Polymers (POPs) | Rigidity, thermal stability, fluorinated pores | Gas storage, selective gas separation membranes nih.gov |

| Metal-Organic Frameworks (MOFs) | Linear, rigid linker geometry, defined length | Selective catalysis, chemical sensing, gas capture nih.govresearchgate.net |

| Conjugated Polymers (e.g., PPEs) | Electron-withdrawing core, π-conjugation | Organic electronics, luminescent sensors, OLEDs nih.govnih.gov |

Deeper Understanding of Structure-Property Relationships through Computational Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery and design of new materials. researchgate.netrsc.org By modeling materials derived from this compound, researchers can predict their properties before undertaking complex and time-consuming synthesis.

Future computational studies will be critical for:

Predicting Electronic and Optical Properties: DFT calculations can accurately predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of polymers and frameworks. kpfu.ru This information is vital for forecasting their electronic band gap, conductivity, and absorption/emission spectra, thereby guiding the design of materials for specific optoelectronic applications. researchgate.netnih.gov

Modeling Intermolecular Forces: The electron-deficient tetrafluorinated ring can participate in strong arene-perfluoroarene stacking interactions. beilstein-journals.org Computational modeling can quantify these non-covalent interactions, which are crucial in dictating the solid-state packing, morphology, and charge-transport properties of the resulting materials.

Simulating Porosity and Adsorption: For porous materials like MOFs and POPs, computational simulations can predict key parameters such as pore size distribution, surface area, and the binding energies of various gas molecules. This allows for the in-silico screening of structures to identify the most promising candidates for specific gas separation or storage tasks.

| Calculated Parameter (Method) | Relevance to Material Property |

|---|---|

| HOMO/LUMO Energies (DFT) | Determines electronic band gap, redox potentials, and optical properties researchgate.netkpfu.ru |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicts sites for intermolecular interactions |

| Binding Energy Calculations | Predicts the affinity of porous materials for specific guest molecules (e.g., CO₂) |

| Phonon Dispersion Calculations | Assesses the thermal stability and vibrational properties of the material framework |

Expansion into New Areas of Application in Fluorine Chemistry and Materials Science

The unique combination of properties embodied by this compound opens doors to applications beyond its current scope. As synthetic methods become more efficient and our understanding of its derived materials deepens, its utility in both fundamental fluorine chemistry and applied materials science is set to expand.

Promising new areas of application include:

Fluorine Chemistry Synthesis: Beyond its use as a monomer, the compound is a valuable intermediate. The terminal alkyne groups serve as versatile reactive handles for a wide array of chemical transformations, including "click" chemistry, cyclization reactions, and further cross-couplings, enabling the synthesis of more complex, highly fluorinated molecules for agrochemical or pharmaceutical research. nih.govsigmaaldrich.comacs.org

Low-Dielectric Constant Materials: Polymers containing a high density of C-F bonds often exhibit very low dielectric constants and low loss tangents. smu.edu Materials derived from this fluorinated monomer could find use as high-performance insulators and dielectrics in next-generation microelectronics and high-frequency communication technologies.

Advanced Protective Coatings: The high thermal stability and chemical inertness associated with fluorinated polymers suggest that materials made from this compound could be developed into robust coatings for protecting surfaces in harsh chemical or high-temperature environments.

Fluorinated Liquid Crystals: The rigid, rod-like structure of the molecule is a common motif in liquid crystal design. Further functionalization of the alkyne groups could lead to novel classes of fluorinated liquid crystalline materials with unique phase behaviors and electro-optical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1,4-diiodo-2,3,5,6-tetrafluorobenzene and terminal alkynes under palladium/copper catalysis. Key parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric equivalence of reactants. Purity is optimized using column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol. Monitor reaction progress via TLC and NMR for intermediate validation .

Q. Which spectroscopic techniques are essential for characterizing structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves solid-state geometry (e.g., bond lengths, dihedral angles). For fluorinated analogs, mean C–C bond deviations of 0.002 Å and R-factor < 0.030 ensure precision .

- Multinuclear NMR : Use NMR to confirm fluorination patterns (δ –140 to –160 ppm for aromatic F) and NMR for ethynyl protons (δ 2.5–3.5 ppm).

- IR spectroscopy : Ethynyl C≡C stretches appear at ~2100–2260 cm; fluorinated aromatic C–F bonds at 1200–1300 cm .

Q. What safety protocols are critical when handling fluorinated aromatic compounds?

- Methodological Answer : Use nitrile gloves , goggles , and fume hoods to avoid inhalation/contact. Fluorinated aromatics may release toxic HF upon decomposition. Store in amber glass vials under inert gas (N/Ar) at –20°C. Follow hazard guidelines from safety data sheets (SDS) for analogous compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

- Methodological Answer : Cross-validate using:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare with X-ray data (e.g., torsion angles, packing motifs).

- Synchrotron XRD : High-resolution data reduces thermal motion artifacts.

- Solvent effects : Test crystallization in polar (DMF) vs. non-polar (toluene) solvents to assess lattice influences .

Q. What strategies mitigate undesired reactivity of ethynyl groups during functionalization?

- Methodological Answer :

- Protective groups : Use trimethylsilyl (TMS)-protected ethynyl precursors, cleaved post-synthesis via fluoride ions (e.g., TBAF).

- Mild conditions : Limit exposure to strong acids/bases; employ Pd-catalyzed couplings at ≤50°C.

- In-situ monitoring : Track side reactions via NMR or Raman spectroscopy (C≡C stretch at ~2200 cm) .

Q. How can electronic properties be systematically studied for materials science applications?

- Methodological Answer :

- Cyclic voltammetry : Measure redox potentials (e.g., HOMO/LUMO levels) in anhydrous acetonitrile with 0.1 M TBAPF.

- UV-Vis spectroscopy : Analyze conjugation effects (λ 300–400 nm for π→π* transitions).

- Theoretical modeling : Compare experimental bandgaps with DFT-predicted electronic structures .

Q. What experimental designs address discrepancies between NMR and computational predictions of substituent effects?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.